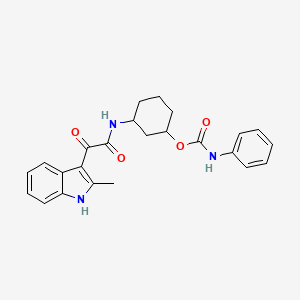
3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamido)cyclohexyl phenylcarbamate, also known as MI-CPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MI-CPC belongs to the class of carbamates and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis of New Spiro Compounds Containing a Carbamate Group
Research led by Velikorodov et al. (2010) explored the synthesis of new spiro compounds containing a carbamate group through 1,3-dipolar cycloaddition reactions. This work highlights innovative synthetic routes to produce complex spiro structures that may have applications in medicinal chemistry and material science Velikorodov, Poddubnyi, Kuanchalieva, & Krivosheev, 2010.
Cyclin D1/CDK4 Inhibitors
Faul et al. (2004) described the synthesis of indolo[6,7-a]pyrrolo[3,4-c]carbazoles, representing a new class of cyclin D1/CDK4 inhibitors. This research contributes to the development of potential therapeutic agents targeting cancer cell cycle regulation Faul, Engler, Sullivan, Grutsch, Clayton, Martinelli, Pawlak, Letourneau, Coffey, Pedersen, Kolis, Furness, Malhotra, Al-awar, & Ray, 2004.
Three-Component Synthesis of Spiro Compounds with a Carbamate Functionality
Velikorodov et al. (2011) further investigated the synthesis of spiro compounds with a carbamate functionality, emphasizing the regioselective 1,3-dipolar cycloaddition of methyl 4-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetyl]phenylcarbamate. This work showcases the versatility of carbamate groups in constructing pharmacologically relevant molecules Velikorodov, Poddubnyi, Krivosheev, & Titova, 2011.
Antioxidant Properties of Indole Derivatives
Gopi and Dhanaraju (2020) focused on synthesizing and evaluating the antioxidant activity of novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives. Their findings highlight the potential of these compounds as antioxidants, contributing to the search for new therapeutic agents with antioxidant properties Gopi & Dhanaraju, 2020.
Preliminary Biological Evaluation of Indol-3-yl-oxoacetamides
Moldovan, Deuther-Conrad, Horti, and Brust (2017) synthesized a series of indol-3-yl-oxoacetamides, demonstrating their preliminary biological evaluation as potent and selective ligands for the cannabinoid receptor type 2 (CB2). This study opens avenues for the development of CB2-targeted therapeutics Moldovan, Deuther-Conrad, Horti, & Brust, 2017.
properties
IUPAC Name |
[3-[[2-(2-methyl-1H-indol-3-yl)-2-oxoacetyl]amino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-15-21(19-12-5-6-13-20(19)25-15)22(28)23(29)26-17-10-7-11-18(14-17)31-24(30)27-16-8-3-2-4-9-16/h2-6,8-9,12-13,17-18,25H,7,10-11,14H2,1H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRANBOXIQAEME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3CCCC(C3)OC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2-Hydroxyethoxy)ethylamino]-4-(2-methoxyanilino)-4-oxobutanoic acid](/img/structure/B2805008.png)
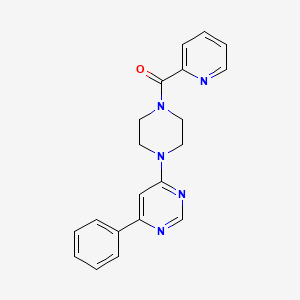
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((dimethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one](/img/structure/B2805013.png)
![1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid](/img/structure/B2805014.png)
![N-(furan-2-ylmethyl)-2-[1-[(4-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2805016.png)
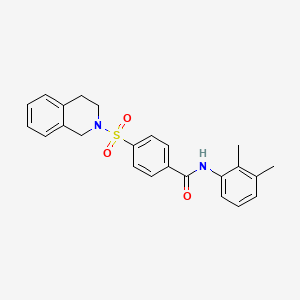
![3-[Amino-(4-chlorophenyl)methyl]benzonitrile;hydrochloride](/img/structure/B2805019.png)
![3-Amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2805020.png)
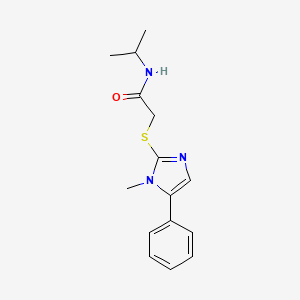
![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2805023.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2805024.png)
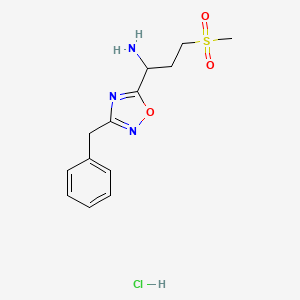
![N''-(4-methoxyphenyl)-N-[(1-tosylpyrrolidin-2-yl)methyl]oxamide](/img/structure/B2805027.png)
![N-(2,5-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2805030.png)